In-Depth Technical Guide: 4-[Methyl(nitroso)amino]butanoic Acid (NMBA) – Properties, Mechanisms, and Analytical Mitigation
In-Depth Technical Guide: 4-[Methyl(nitroso)amino]butanoic Acid (NMBA) – Properties, Mechanisms, and Analytical Mitigation
Nomenclature & Identification Note : While occasionally queried in literature as 3-[methyl(nitroso)amino]butanoic acid (which strictly corresponds to the structural isomer CAS 2624139-24-6), the globally regulated Nitrosamine Drug Substance-Related Impurity (NDSRI) mapped to CAS 61445-55-4 is 4-[methyl(nitroso)amino]butanoic acid (NMBA) . To maintain scientific integrity and regulatory relevance, this whitepaper focuses exclusively on CAS 61445-55-4 (NMBA), a critical genotoxic impurity heavily monitored in pharmaceutical manufacturing[1].
Physicochemical Properties & Structural Significance
NMBA is a low-molecular-weight, highly polar nitrosamine. Its structure features a butanoic acid backbone terminating in a methylnitrosoamino group. This dual functionality (a carboxylic acid and a nitrosamine) makes its behavior in extraction solvents and chromatographic systems distinctly different from volatile, non-polar nitrosamines like NDMA.
Table 1: Physicochemical Properties of NMBA (CAS 61445-55-4)
| Property | Value |
| IUPAC Name | 4-(Methylnitrosoamino)butanoic acid |
| CAS Number | 61445-55-4 |
| Molecular Formula | C5H10N2O3 |
| Molecular Weight | 146.14 g/mol |
| SMILES | O=C(O)CCCN(C)N=O |
| Physical State | Colorless to pale yellow liquid/solid |
| Solubility | Highly soluble in Methanol, Water, and DMSO |
Mechanistic Pathways of NMBA Formation in API Synthesis
Understanding the root cause of NMBA contamination requires analyzing the chemical environment during Active Pharmaceutical Ingredient (API) synthesis, particularly in the production of Angiotensin II Receptor Blockers (ARBs) like Losartan.
NMBA formation is primarily driven by the unintended degradation of specific solvents in the presence of nitrosating agents. During the tetrazole ring synthesis phase of ARBs, N-methyl-2-pyrrolidone (NMP) is frequently used as a solvent. Under harsh synthetic conditions (e.g., extreme pH or heat), NMP undergoes ring-opening hydrolysis to form the secondary amine N-methyl-4-aminobutyric acid (MBA) . When sodium nitrite (
Figure 1: Mechanistic pathway of NMBA formation during API synthesis.
Toxicological Profile & Regulatory Landscape
Mechanism of Carcinogenicity
NMBA is classified as a probable human carcinogen (Cohort of Concern). Its toxicity is not inherent to the intact molecule but arises from hepatic bioactivation. Cytochrome P450 (CYP450) enzymes catalyze the
Figure 2: CYP450-mediated bioactivation and DNA alkylation pathway of NMBA.
Regulatory Limits
To mitigate patient risk, the FDA and EMA have established strict Acceptable Intake (AI) limits for nitrosamines based on maximum daily dose (MDD). The AI limit represents a daily exposure that approximates a 1:100,000 cancer risk after 70 years of exposure. For NMBA, the FDA has established a specific AI limit of 96 ng/day [4].
Table 2: FDA Acceptable Intake (AI) Limits for Key Nitrosamines [4]
| Nitrosamine Impurity | FDA AI Limit (ng/day) |
| NDMA | 96 |
| NMBA | 96 |
| NDEA | 26.5 |
| NMPA | 26.5 |
| NIPEA | 26.5 |
Analytical Methodologies: LC-MS/MS Protocol for NMBA Quantitation
Due to its high polarity and low volatility, NMBA cannot be reliably analyzed using standard GC-MS methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving the required Limit of Quantitation (LOQ) of
The following protocol is designed as a self-validating system , utilizing isotopic dilution to account for matrix effects and extraction losses.
Step 1: Sample Preparation (Extraction)
-
Weighing : Accurately weigh 500 mg of crushed API or formulated tablet into a 15 mL polypropylene centrifuge tube.
-
Spiking & Dilution : Add 10.0 mL of extraction diluent (80% Methanol in water) spiked with 10 ng/mL of isotopic internal standard (NMBA-d3 ).
-
Causality: Methanol acts as an anti-solvent for the bulk API matrix (e.g., sartans) while maintaining high solubility for the polar NMBA. This differential solubility effectively precipitates the matrix, drastically reducing ion suppression in the MS source. The NMBA-d3 internal standard validates the extraction efficiency; any loss of analyte during sample prep is proportionally mirrored by the IS, ensuring accurate final quantitation.
-
-
Agitation : Vortex for 2 minutes and sonicate for 10 minutes at room temperature.
-
Causality: Acoustic cavitation from sonication ensures complete penetration of the solvent into the solid matrix, maximizing NMBA extraction.
-
-
Clarification : Centrifuge at 15,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
Step 2: UHPLC Chromatographic Separation
-
Column : Reverse-phase C18 (e.g., 100 x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Causality: Formic acid provides the necessary protons (
) to ensure NMBA remains in a neutral state for optimal retention on the C18 column, while simultaneously facilitating positive mode ionization ( ) in the mass spectrometer.
-
-
Gradient : Start at 5% B, hold for 1 min, ramp to 95% B over 10 minutes, hold for 2 mins, return to 5% B.
Step 3: MS/MS Detection Parameters
-
Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in Positive Mode.
-
Causality: APCI is frequently preferred for low-molecular-weight nitrosamines because it relies on gas-phase ion-molecule reactions rather than liquid-phase desolvation, making it significantly less susceptible to matrix suppression from residual API compared to ESI.
-
-
Multiple Reaction Monitoring (MRM) :
-
NMBA Quantifier :
147.1 117.1 (Corresponds to the loss of the group, 30 Da). -
NMBA Qualifier :
147.1 87.1. -
NMBA-d3 (IS) :
150.1 120.1.
-
Figure 3: LC-MS/MS analytical workflow for trace NMBA quantitation.
Mitigation Strategies in Drug Development
To prevent NMBA formation during API synthesis, drug development professionals should implement the following control strategies:
-
Solvent Substitution : Replace NMP with solvents that do not degrade into secondary amines (e.g., DMSO or sulfolane) during the tetrazole synthesis step.
-
Nitrite Scavenging : If sodium nitrite must be used to quench azides, introduce nitrite scavengers (e.g., ascorbic acid or amino acids) to rapidly consume excess nitrosating agents before they can react with residual MBA.
-
pH Optimization : Because nitrosation is highly accelerated in acidic environments (where
is readily formed), adjusting the pH during the quenching step can kinetically hinder the formation of NMBA.
References
-
Contains Nonbinding Recommendations A. Acceptable Intake Limits Regulations.gov (FDA)[Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals PMC - National Institutes of Health (NIH)[Link]
-
Pharmaceutical Nitrosamines: A Comprehensive Review of Health Risks, Detection, Mitigation Strategies ACS Publications[Link]
-
DETERMINATION OF SIX NITROSAMINE IMPURITIES IN WESTERN MEDICINES BY LC-MS/MS Health Sciences Authority (HSA), Singapore[Link]
Sources
- 1. CAS 61445-55-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. hsa.gov.sg [hsa.gov.sg]
